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Compound of Interest

1H,2H,3H,4H-pyrazino[1,2-
Compound Name:

alindole hydrochloride
CAS No.: 18637-52-0
Cat. No.: B1445448

Get Quote

Executive Summary & Scaffold Significance

The pyrazino[1,2-alindole scaffold represents a privileged tricyclic architecture in medicinal
chemistry, characterized by the fusion of an indole core with a pyrazine ring across the N5 and
C9a positions.[1] This rigid, planar structure serves as an exceptional bioisostere for biogenic
amines, allowing it to lock into G-protein coupled receptors (GPCRs) and kinase ATP-binding
pockets with high specificity.

For drug development professionals, this scaffold offers a versatile template. Its derivatives—
particularly 1,2,3,4-tetrahydro-pyrazino[1,2-a]indoles (Type A) and pyrazino[1,2-a]indol-1-ones
(Type B)—have demonstrated potent efficacy as 5-HT2C receptor agonists (obesity/CNS),
MAPK?2 inhibitors (oncology), and Flaviviridae replication inhibitors (antiviral).

Pharmacological Profile & Mechanism of Action[1]

[2]
CNS Modulation: The 5-HT2C Agonist Pathway
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The most well-characterized activity of tetrahydro-pyrazino[1,2-ajindoles is their selective
agonism of the serotonin 5-HT2C receptor. Unlike 5-HT2A agonism (associated with
hallucinogenic effects) or 5-HT2B agonism (linked to valvular heart disease), selective 5-HT2C
activation promotes satiety and regulates mood without cardiotoxicity.

Mechanism:

e Binding: The protonated nitrogen at position 2 mimics the primary amine of serotonin,
forming a salt bridge with Asp134 in TM3 of the receptor.

» Activation: Binding stabilizes the active conformation of the receptor, coupling it to Gag/11
proteins.

 Signaling: This triggers phospholipase C (PLC) activation, increasing IP3 and intracellular
Caz*, eventually leading to neuronal depolarization in the pro-opiomelanocortin (POMC)
neurons of the arcuate nucleus.

Oncology: Kinase Inhibition & ROS Modulation

In oncology, pyrazino[1,2-ajindol-1-ones function as ATP-competitive inhibitors.
o MAPK2 Inhibition: Derivatives block the ATP-binding site of Mitogen-Activated Protein

Kinase-Activated Protein Kinase 2 (MAPK2), preventing the phosphorylation of Hsp27 and
inhibiting cancer cell migration.

e ROS Induction: Certain derivatives (e.g., 3-benzyl substituted) induce Reactive Oxygen
Species (ROS) accumulation, triggering apoptosis in PC-3 and MCF-7 cancer lines.

Visualization: 5-HT2C Signaling Pathway

The following diagram illustrates the downstream effects of pyrazino[1,2-a]indole binding to 5-
HT2C receptors.
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Caption: Signal transduction cascade initiated by pyrazino[1,2-a]indole agonists at the 5-HT2C
receptor.

Structure-Activity Relationship (SAR)

The bioactivity of this scaffold is tightly controlled by substitutions at specific positions. Below is
a synthesis of SAR data from multiple studies, particularly focusing on CNS and antiviral
potency.

SAR Logic Table
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Position Substitution Effect on Activity Mechanistic Insight

Essential for salt-
bridge formation with

N2 (Amine) Methyl / H Critical for 5-HT2C Aspl34. Bulky groups
here drastically

reduce affinity.

C1l-substituted
derivatives (e.g.,
o methyl) often show
C1 Alkyl / Phenyl Modulates Selectivity ) o
improved selectivity
for 5-HT2C over 5-

HT2A.

8-OMe substitution
confers nanomolar
affinity (Ki = 6.2 nM)
C8 Methoxy (-OMe) 12 Imidazoline Affinity for 12 receptors, with
>1000-fold selectivity
over a2-adrenergic

receptors.[1]

10-Methoxy is optimal
for 5-HT2C agonism.
[1] Halogens (CI, Br)
C10 Methoxy / Halogen 5-HT2C Potency at positions 6-9 also
enhance binding via
hydrophobic pocket
interactions.

In pyrazinoindol-1-
ones, C3 chirality (S-
enantiomer) and bulky
C3 (Indolone) Benzyl / Aryl Anticancer / Antiviral aryl groups are crucial
for inhibiting Flavivirus
replication
(Dengue/Zika).
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SAR Visualization Map
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Caption: Strategic substitution points on the pyrazino[1,2-a]indole scaffold and their
pharmacological consequences.

Experimental Protocols
Synthesis: Intramolecular Cyclization (Self-Validating)

Context: Accessing the tetrahydro-pyrazino[1,2-a]indole core efficiently.
Methodology:
e Reactants: Start with ethyl 1H-indole-2-carboxylate.

o Alkylation: React with 2-chloroethylamine (or N-protected equivalent) using NaH in DMF at
0°C - RT.

o Validation Point: TLC must show disappearance of indole SM. Formation of the N-
alkylated intermediate is confirmed by *H NMR (triplet at ~4.5 ppm for N-CH2).

» Cyclization: Treat the intermediate with KOtBu in THF or reflux in ethanol with catalytic acid if
the amine is deprotected.
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e Reduction: Reduce the resulting lactam (pyrazinoindolone) using LiAIH4 in dry THF (reflux,
4h) to yield the tetrahydro-derivative.

o Validation Point: Disappearance of the carbonyl peak in IR (~1650 cm~1) and appearance
of CH2 signals in NMR.

Bioassay: 5-HT2C Functional Assay (Calcium Flux)

Context: Verifying agonist activity in a cellular environment.
Protocol:

¢ Cell Line: CHO-K1 cells stably expressing the human 5-HT2C receptor (edited, non-edited
isoforms may vary).

e Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

o Compound Addition: Add pyrazino[1,2-a]indole derivatives dissolved in DMSO (final
concentration <0.1%).

o Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR
(Fluorometric Imaging Plate Reader).

e Control: Use Serotonin (5-HT) as the full agonist control (100% response).
o Data Analysis: Calculate EC50 using a 4-parameter logistic fit.

o Self-Validation: The assay must show a Z' factor > 0.5. Pre-treatment with a selective
antagonist (e.g., SB-242084) must abolish the signal, confirming receptor specificity.

Key Compound Data Summary

The following table summarizes potent derivatives identified in the literature [1, 2, 3].
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Compound ID

Target

Activity Metric

Key Structural
Feature

Compound 36d

5-HT2C Receptor

Ki = 6.2 nM (Partial
Agonist)

10-Methoxy
substitution; High
selectivity vs 5-HT2A.

Compound 8-OMe

12 Imidazoline

Ki=6.2nM

8-Methoxy group;
>1000x selective vs

o2-adrenergic.[1]

Compound 49a

K562 Leukemia

IC50 = 0.07 uM

Pyrazinoindol-1-one
core; Induces ROS-

mediated apoptosis.

Compound (3S)-3

Dengue Virus (DENV)

EC50 = 0.01 pM

(S)-configuration at
C3; 50x more potent
than (R)-isomer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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